Cas no 2092564-67-3 (2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole)

2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- Thiazole, 2-(bromomethyl)-4-(methoxymethyl)-
- 2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole
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- MDL: MFCD30668626
- Inchi: 1S/C6H8BrNOS/c1-9-3-5-4-10-6(2-7)8-5/h4H,2-3H2,1H3
- InChI Key: QXLLHCGAOSEGCW-UHFFFAOYSA-N
- SMILES: S1C=C(COC)N=C1CBr
2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-313895-1.0g |
2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole |
2092564-67-3 | 1.0g |
$0.0 | 2023-02-26 | ||
Enamine | EN300-313895-1g |
2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole |
2092564-67-3 | 1g |
$0.0 | 2023-09-05 |
2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole Related Literature
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Additional information on 2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole
Comprehensive Overview of 2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole (CAS No. 2092564-67-3)
2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole (CAS No. 2092564-67-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique molecular structure, featuring a bromomethyl group and a methoxymethyl substituent, which contribute to its reactivity and potential applications. Researchers are increasingly exploring its role in the synthesis of bioactive molecules, particularly in the development of novel heterocyclic compounds.
The compound's CAS number 2092564-67-3 serves as a critical identifier in chemical databases, ensuring accurate referencing in scientific literature. Its thiazole core is a common motif in medicinal chemistry, known for its versatility in drug design. Recent studies highlight its utility in constructing small-molecule inhibitors and intermediates for agrochemicals, aligning with the growing demand for sustainable crop protection solutions. This aligns with current trends in green chemistry and precision agriculture, where efficient synthesis routes are paramount.
One of the most searched questions related to 2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole revolves around its synthetic applications. Chemists often inquire about its reactivity in cross-coupling reactions or its role in catalyzed transformations. The compound's bromomethyl group makes it a valuable electrophile in nucleophilic substitution reactions, while the methoxymethyl moiety offers stability and solubility advantages. These properties are frequently discussed in forums focusing on organic synthesis optimization and scalable methodologies.
In the context of drug discovery, CAS 2092564-67-3 has been investigated as a building block for biologically active thiazoles. Thiazole-containing compounds are renowned for their antimicrobial, anti-inflammatory, and anticancer properties, making them a hotspot in pharmaceutical R&D. The compound's structural features enable modifications that enhance target selectivity and metabolic stability, addressing key challenges in modern therapeutics. This resonates with the industry's shift toward personalized medicine and fragment-based drug design.
From an analytical perspective, 2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole requires precise characterization techniques such as NMR spectroscopy and mass spectrometry. Researchers frequently search for spectral data and chromatographic methods to ensure purity and identity, reflecting the compound's niche yet growing relevance. Its stability under various conditions is another topic of interest, particularly for industrial-scale applications where process robustness is essential.
Environmental and regulatory considerations also play a role in discussions about 2092564-67-3. While not classified as hazardous, its handling demands adherence to good laboratory practices (GLP). The compound's potential as a green chemistry enabler—through atom-efficient reactions—has been explored in academic circles, coinciding with global initiatives to reduce chemical waste.
In summary, 2-(bromomethyl)-4-(methoxymethyl)-1,3-thiazole (CAS No. 2092564-67-3) represents a versatile scaffold in synthetic and medicinal chemistry. Its dual functionalization opens doors to innovative applications, from agrochemical intermediates to pharmaceutical precursors. As research continues to uncover its potential, this compound remains a focal point for scientists navigating the intersection of molecular design and sustainable chemistry.
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